molecular formula C14H22N2 B3158659 N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine CAS No. 859915-28-9

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine

Cat. No.: B3158659
CAS No.: 859915-28-9
M. Wt: 218.34 g/mol
InChI Key: VUAOEKGFLXNSAA-UHFFFAOYSA-N
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Description

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine (CAS: 859833-23-1) is a tertiary amine featuring a methyl-substituted methanamine core linked to a phenyl ring substituted with a piperidin-1-ylmethyl group at the para position. Its dihydrochloride salt (C₁₄H₂₄Cl₂N₂, MW: 291.26) is commercially available as a building block for drug discovery .

Properties

IUPAC Name

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-13-5-7-14(8-6-13)12-16-9-3-2-4-10-16/h5-8,15H,2-4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAOEKGFLXNSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine typically involves the reaction of N-methylbenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines .

Scientific Research Applications

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is used in the production of various chemical intermediates

Mechanism of Action

The mechanism of action of N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets. The piperidine ring plays a crucial role in binding to these targets, which can include enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers

QZ-9649 (N-Methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine)

  • Structure : Piperidinylmethyl group at the ortho position of the phenyl ring.
  • This isomer may exhibit altered pharmacokinetics due to differences in molecular geometry .

Piperidine-Substituted Analogs

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6)

  • Structure : A methyl group on the piperidine ring at the 4-position.
  • Impact : Increased lipophilicity from the methyl group could enhance membrane permeability but may reduce solubility. The methyl substitution may also modulate interactions with hydrophobic pockets in target proteins .

QY-6706 ((1-Methyl-piperidin-4-yl)-phenethyl-amine)

  • Structure : Piperidine ring substituted with a methyl group at the 4-position, linked via a phenethylamine chain.

Heterocyclic Variants

N-Methyl-1-(pyren-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanamine (V1)

  • Structure : Pyrene and dioxaborolane substituents replace the phenyl-piperidine system.
  • Impact : The pyrene group enhances fluorescence properties, making V1 suitable for imaging applications. The dioxaborolane moiety allows for Suzuki-Miyaura cross-coupling, enabling conjugation to other molecules—a feature absent in the parent compound .

N-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine (Compound 9 in )

  • Structure: Thienopyridine replaces the phenyl ring.
  • Impact: The electron-rich thienopyridine system may improve binding to RNA riboswitches (e.g., TPP riboswitch, KD ~1 µM) compared to the phenyl-piperidine scaffold, which lacks such documented activity .

Functional Group Modifications

N-methyl-1-(4-(methylsulfonyl)phenyl)methanamine ()

  • Structure : Methylsulfonyl group replaces the piperidinylmethyl substituent.

N-(4-Fluorobenzylidene)-1-(4-Fluorophenyl)methanamine (4e in )

  • Structure : Fluorinated benzylidene Schiff base derivative.
  • Impact : The fluorinated aromatic system enhances metabolic stability and electron-withdrawing effects, which may alter redox properties in catalytic applications .

Comparative Data Table

Compound Name Molecular Formula Substituent Position/Modification Key Properties/Applications
N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine C₁₄H₂₂N₂ Para-piperidinylmethyl Drug discovery building block
QZ-9649 C₁₄H₂₂N₂ Ortho-piperidinylmethyl Steric hindrance effects
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine C₁₃H₂₀N₂ 4-Methylpiperidine Enhanced lipophilicity
V1 (Pyrene analog) C₃₀H₃₃BN₂O₂ Pyrene-dioxaborolane Fluorescent imaging
Compound 9 (Thienopyridine analog) C₉H₁₁N₂S Thienopyridine core Riboswitch binding (KD ~1 µM)

Biological Activity

N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine, also known as N-methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C14H24Cl2N2
  • Molecular Weight : 291.26 g/mol
  • CAS Number : 859833-23-1
  • PubChem CID : 18525780

Structural Information

The compound features a piperidine ring attached to a phenyl group, which is further substituted with a methyl group. This structure is significant for its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound may exhibit various biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of piperidine compounds possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, certain piperidine derivatives have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Similar compounds have shown antifungal effects, with varying efficacy against fungi such as Candida albicans. The presence of specific substituents on the piperidine ring can enhance these activities .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies suggest that compounds with similar structures may inhibit enzymes involved in metabolic pathways related to bacterial growth and survival .
  • Interaction with Cell Membranes : The lipophilicity of the compound allows it to penetrate bacterial membranes effectively, disrupting cellular functions .
  • Modulation of Immune Responses : Research indicates potential immunomodulatory effects that could enhance the host's ability to combat infections .

Case Studies and Research Findings

A variety of studies have explored the biological activities of related compounds:

StudyFocusFindings
Antibacterial ActivityDemonstrated potent activity against S. aureus and E. coli with MIC values as low as 0.0039 mg/mL.
Antifungal ActivityShowed effectiveness against C. albicans with varying MIC values dependent on structural modifications.
Enzyme InhibitionHighlighted potential for inhibiting 11 β-HSDI, relevant for metabolic disorders and myocardial infarction treatment.

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine?

The compound is typically synthesized via multi-step alkylation or reductive amination. For example, a method involving coupling of a piperidine-substituted benzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) yields the intermediate, followed by reduction with NaBH₄ or catalytic hydrogenation to finalize the structure. Key steps require strict anhydrous conditions and purification via column chromatography (silica gel, eluting with EtOAc/hexane mixtures) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) confirms substituent positions, e.g., aromatic protons at δ 7.10–6.78 ppm and methylene signals at δ 3.54 ppm .
  • Mass Spectrometry (MS): Low-resolution ESI-MS ([M+H]⁺ at m/z 220) verifies molecular weight .
  • Purity Analysis: HPLC with UV detection (λmax ~255 nm) ensures ≥98% purity, critical for biological assays .

Q. How is the compound handled and stored to maintain stability?

Store at -20°C in airtight, light-protected containers. Stability exceeds 5 years under these conditions. For experimental use, dissolve in DMSO (10 mM stock) and avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay-specific variables:

  • Receptor Binding Assays: Differences in buffer pH (e.g., sodium acetate at pH 4.6 vs. phosphate at pH 7.4) can alter ligand-receptor interactions .
  • Cell-Based Studies: Variability in cell lines (e.g., HEK293 vs. CHO) or expression levels of target proteins may affect potency. Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize synthetic yield when scaling up production?

  • Intermediate Isolation: Purify the piperidinyl-benzyl chloride intermediate via recrystallization (hexane/EtOAc) to >95% purity before coupling with methylamine .
  • Catalytic Optimization: Replace NaBH₄ with Pd/C hydrogenation for higher stereochemical control and reduced byproducts (yield improves from 60% to 70–75%) .

Q. How does the compound function as a ligand in biochemical assays targeting bacterial riboswitches?

The methyl-piperidinyl moiety enhances binding affinity to RNA riboswitches (e.g., TPP riboswitch) by mimicking natural ligands. Key interactions include:

  • Hydrogen Bonding: Between the piperidine nitrogen and RNA backbone phosphate groups.
  • Hydrophobic Packing: The phenyl group stabilizes binding pockets via π-π stacking with aromatic nucleobases.
    Validate using ITC (KD ~10–50 µM) and compare with analogs lacking the methyl group .

Q. What are the challenges in derivatizing this compound for sensor applications?

  • Boronic Acid Functionalization: Attaching pyrene-boronic acid groups (e.g., via Suzuki coupling) enhances quantum capacitance in graphene-based sensors. However, steric hindrance from the piperidine ring requires optimized reaction times (48–72 hours at 80°C) .
  • Diazirine Labeling: Incorporation of 3-(trifluoromethyl)-3H-diazirine for photoaffinity labeling requires protecting the amine group with Boc prior to synthesis .

Methodological Notes

  • Contradiction Management: Cross-reference NMR and HRMS data with computational models (e.g., DFT calculations) to confirm structural assignments .
  • Biological Replicability: Use standardized buffers (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and report assay conditions in detail .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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